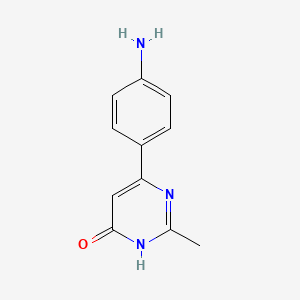

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

概要

説明

The compound is a derivative of 4-aminophenol . 4-Aminophenol, also known as p-aminophenol, is a white or reddish-yellow crystal or light brown powder. It turns violet when exposed to light .

Molecular Structure Analysis

The molecular structure of 4-aminophenol, a component of your compound, has been studied using various spectroscopic techniques . The theoretical optimized geometrical parameters (bond lengths, bond angles, and dihedral angles), vibrational wavenumbers, and the non-linear optical properties were calculated using the density functional theory .Chemical Reactions Analysis

The chemical reactions involving 4-aminophenol derivatives can be complex and varied. For instance, one study reported the synthesis of covalent organic frameworks (COFs) via Doebner reactions .Physical And Chemical Properties Analysis

4-Aminophenol appears as white or reddish-yellow crystals or light brown powder. It turns violet when exposed to light . More specific physical and chemical properties would depend on the exact structure of the derivative.科学的研究の応用

Sensing Applications

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: can be utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays or heterogeneous detection, either at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s ability to interact with proteins makes it suitable for biological labelling. It can be used to tag proteins for tracking and identification purposes in various biological studies .

Protein Manipulation and Modification

Researchers can employ this compound for protein manipulation and modification. This includes altering protein structures or functions for experimental or therapeutic purposes .

Separation Technologies

In separation technologies, 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be used for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Development of Therapeutics

The interaction of this compound with diols is also beneficial in the development of therapeutics. It can be incorporated into polymers for the controlled release of drugs like insulin .

Anticancer Activity

Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for cancer treatment. While the exact mechanisms are still being elucidated, it may involve inhibition of the shikimate pathway or disruption of cell cycle progression.

Analytical Methods

The compound’s boronic acid moiety can be used as a building material for microparticles in analytical methods. This application is particularly useful in the development of new analytical techniques .

Covalent Organic Frameworks (COFs)

Lastly, 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one could potentially be integrated into COFs. These frameworks are known for their high porosity, surface area, and stability, making them ideal for applications such as gas adsorption and storage, and pollutant removal .

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes or intracellular targets .

Biochemical Pathways

Related compounds have been associated with various biochemical pathways, including those involved in antimicrobial activity .

Result of Action

Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Safety and Hazards

将来の方向性

特性

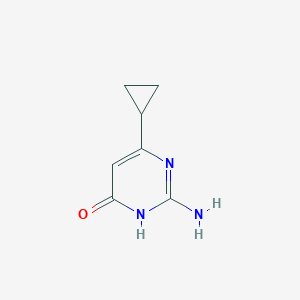

IUPAC Name |

4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUALXPGBEZSXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)